molecular formula C17H15ClN2O3 B2974455 5-[(4-chlorophenoxy)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 950364-23-5

5-[(4-chlorophenoxy)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No. B2974455
CAS RN: 950364-23-5
M. Wt: 330.77
InChI Key: QXXBSPCRHCFHNX-UHFFFAOYSA-N
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Description

The compound is a benzodiazepine derivative with a 4-chlorophenoxyacetyl group attached. Benzodiazepines are a class of psychoactive drugs used to treat a range of conditions, including anxiety, insomnia, and seizures . The 4-chlorophenoxyacetyl group is similar to the structure found in certain herbicides .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the benzodiazepine ring and the 4-chlorophenoxyacetyl group. The benzodiazepine ring is a fused ring structure consisting of a benzene ring and a diazepine ring .


Chemical Reactions Analysis

Benzodiazepines can undergo a variety of chemical reactions, including oxidation and reduction. The 4-chlorophenoxyacetyl group may also participate in reactions, particularly those involving the chlorine atom .

Scientific Research Applications

Oncology Research

This compound has shown promise in oncology research due to its structural similarity to known compounds that interact with cellular pathways. For instance, compounds with benzodiazepine cores have been studied for their ability to bind to mitochondrial voltage-dependent anion channels (VDAC), which play a role in inducing non-apoptotic cell death in tumor cells .

Chemical Synthesis of Novel Compounds

The chlorophenoxyacetyl component of the molecule can be used as a precursor in the synthesis of various novel organic compounds. It has been utilized in the preparation of substituted acetophenone derivatives, which are valuable in medicinal chemistry .

Safety and Hazards

Benzodiazepines can have a number of side effects, including drowsiness, confusion, and dependence. They can also be dangerous if combined with other depressants .

Future Directions

Research into benzodiazepines and related compounds continues to be an active area of study, with potential applications in the treatment of various neurological and psychological conditions. Future research may also explore the use of these compounds in other areas, such as their potential role as herbicides .

properties

IUPAC Name

5-[2-(4-chlorophenoxy)acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c18-12-5-7-13(8-6-12)23-11-17(22)20-10-9-16(21)19-14-3-1-2-4-15(14)20/h1-8H,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXBSPCRHCFHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2NC1=O)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(4-chlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

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